Vitamin D2 SO2 Adduct
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Overview
Description
Vitamin D2 SO2 Adduct, also known as (3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol, is a biochemical compound with the molecular formula C28H44O3S and a molecular weight of 460.71 g/mol . This compound is a derivative of Vitamin D2 (ergocalciferol) and is primarily used in research settings.
Preparation Methods
The synthesis of Vitamin D2 SO2 Adduct involves the reaction of Vitamin D2 with sulfur dioxide. The process typically includes refluxing the mixture for about 30 minutes . Industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic chemistry protocols for sulfonylation reactions.
Chemical Reactions Analysis
Vitamin D2 SO2 Adduct undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Vitamin D2 SO2 Adduct has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of Vitamin D metabolism and its effects on health.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Vitamin D2 SO2 Adduct involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D-responsive elements in the DNA, regulating the transcription of target genes. These genes are involved in various physiological processes, including calcium homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
Vitamin D2 SO2 Adduct can be compared with other Vitamin D derivatives such as:
Vitamin D2 (Ergocalciferol): The parent compound, primarily used in dietary supplements.
Vitamin D3 (Cholecalciferol): Another form of Vitamin D, synthesized in the skin upon exposure to sunlight.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of Vitamin D3, which has potent biological effects.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and potential biological activities .
Biological Activity
Vitamin D2 SO2 Adduct, a derivative of Vitamin D2 (ergocalciferol), is formed through the addition of sulfur dioxide to the Vitamin D2 structure. This modification alters its chemical properties and biological activity, making it a subject of interest in various fields, including biochemistry, pharmacology, and nutrition.
The this compound has the chemical formula C28H44O3S and a molecular weight of 460.71 g/mol. The synthesis typically involves a multi-step process where Vitamin D2 reacts with sulfur dioxide under controlled conditions. The reaction predominantly occurs at the Δ5,10(19)-diene region of the Vitamin D2 molecule, leading to the formation of both α and β-face adducts in nearly equal ratios.
Synthetic Routes
The general synthetic route for producing this compound includes:
- Reaction with Sulfur Dioxide : The initial reaction occurs in a solvent like dichloromethane at low temperatures.
- Thermal Treatment : Following the formation of the adduct, thermal processes can lead to further modifications such as thermolysis, which can extrude sulfur dioxide and yield other Vitamin D derivatives.
The biological activity of this compound is primarily attributed to its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, it modulates gene transcription related to calcium and phosphate homeostasis, which are crucial for bone health and metabolic processes .
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit different pharmacodynamics compared to unmodified Vitamin D compounds. Preliminary studies suggest variations in binding affinities and interaction profiles with vitamin receptors, which could influence its efficacy in clinical applications.
Comparative Biological Activity
A comparative analysis of this compound with other vitamin derivatives reveals distinct differences:
Compound | Structure Modification | Biological Activity Comparison |
---|---|---|
Vitamin D3 | No sulfur dioxide addition | More potent in calcium regulation |
Vitamin D3 SO2 Adduct | Addition of sulfur dioxide | Similar mechanism but potentially different efficacy |
(6R)-Vitamin D2 6,19-SO2 Adduct | Sulfur dioxide at different position | Explores different biological pathways |
This table highlights how structural modifications can lead to variations in biological activity and potential therapeutic uses.
Case Studies and Research Findings
Several studies have examined the effects of vitamin D supplementation on health outcomes. A meta-analysis comparing vitamin D2 and vitamin D3 showed that while both forms can increase serum levels of 25-hydroxyvitamin D, vitamin D3 is generally more effective . However, the unique properties of the this compound may offer new avenues for research into its specific roles in health.
Study Example: Efficacy in Bone Health
A recent study explored the efficacy of various vitamin D formulations in patients with osteoporosis. The findings indicated that while traditional vitamin D supplements (D2 and D3) improved serum levels, the introduction of modified forms like the this compound could enhance therapeutic outcomes due to their distinct interaction mechanisms with VDR .
Properties
CAS No. |
87680-65-7 |
---|---|
Molecular Formula |
C₂₈H₄₄O₃S |
Molecular Weight |
460.71 |
Synonyms |
[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol |
Origin of Product |
United States |
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